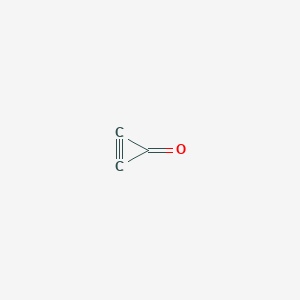

Cycloprop-2-yn-1-one

Description

Structure

3D Structure

Properties

CAS No. |

918959-17-8 |

|---|---|

Molecular Formula |

C3O |

Molecular Weight |

52.03 g/mol |

IUPAC Name |

cycloprop-2-yn-1-one |

InChI |

InChI=1S/C3O/c4-3-1-2-3 |

InChI Key |

JYRIJBPELVXSTC-UHFFFAOYSA-N |

Canonical SMILES |

C1#CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Cycloprop-2-yn-1-one: A Technical Profile of a Highly Strained and Elusive Molecule

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of cycloprop-2-yn-1-one, a fascinating yet enigmatic molecule at the intersection of strained ring chemistry and unsaturated ketones. Due to its presumed high reactivity and instability, experimental data on this compound is exceptionally scarce in the public domain. Consequently, this document primarily relies on computed data and draws cautious analogies to the better-studied class of cyclopropenones to infer potential characteristics. A significant portion of this guide is dedicated to outlining the current knowledge gaps and suggesting potential experimental approaches for its study.

Core Molecular Properties

Direct experimental determination of the molecular properties of this compound has not been reported in the peer-reviewed literature. The following data is derived from computational models available in public databases.[1]

| Property | Value | Source |

| Molecular Formula | C₃O | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 52.03 g/mol | PubChem[1] |

| Canonical SMILES | C1#CC1=O | PubChem[1] |

| InChI | InChI=1S/C3O/c4-3-1-2-3 | PubChem[1] |

| InChIKey | JYRIJBPELVXSTC-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 918959-17-8 | PubChem[1] |

| Computed XLogP3-AA | -0.5 | PubChem |

| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Stability and Reactivity Profile

There is a notable absence of experimental studies on the stability and reactivity of this compound. However, insights can be gleaned from the well-documented chemistry of the parent compound, cyclopropenone, and its derivatives.

Inferred Stability:

Cyclopropenones are known to be highly strained molecules. The combination of a three-membered ring and a double bond within the ring contributes to significant ring strain, making them susceptible to ring-opening reactions. The introduction of an alkyne bond in this compound is expected to further increase this strain, suggesting that the molecule is likely to be highly unstable and prone to rapid decomposition or polymerization under standard conditions.

Studies on other cyclopropene derivatives have shown that stability can be enhanced by the presence of bulky substituents, which can sterically hinder decomposition pathways.[2][3] It is plausible that substituted derivatives of this compound could exhibit greater stability, making them more amenable to isolation and characterization.

Postulated Reactivity:

The reactivity of this compound is anticipated to be dominated by its high degree of ring strain and the electrophilic nature of the carbonyl carbon. Potential reaction pathways, extrapolated from the known chemistry of cyclopropenones, include:

-

Nucleophilic Addition: The carbonyl group is a prime target for nucleophilic attack.

-

Ring-Opening Reactions: The significant ring strain makes the molecule susceptible to thermal or photochemical ring-opening.

-

Cycloaddition Reactions: The strained double and triple bonds could participate in cycloaddition reactions.

-

Polymerization: In the absence of other reagents, the molecule is likely to polymerize readily.

The following diagram illustrates the conceptual relationship and inferred reactivity of this compound based on the known chemistry of cyclopropenones.

Potential Experimental Protocols

Given the likely instability of this compound, specialized experimental techniques would be required for its synthesis, isolation, and characterization.

Proposed Synthesis Approach

A specific, validated synthesis for this compound is not available in the literature. However, a potential route could be adapted from the synthesis of cyclopropene derivatives. One such general method involves the rhodium-catalyzed reaction of a diazoester with an alkyne.[2][3] A hypothetical adaptation for this compound is presented below. This is a purely theoretical pathway and would require significant experimental optimization and validation.

Handling and Characterization of Highly Reactive Species

The study of a molecule like this compound would almost certainly necessitate the use of advanced techniques for handling highly reactive species. Matrix isolation is a powerful method for this purpose.

Matrix Isolation Spectroscopy Protocol:

-

Sample Preparation: The precursor to this compound would be vaporized and mixed with a large excess of an inert gas (e.g., argon or nitrogen) at low pressure.

-

Deposition: This gas mixture is then directed onto a cryogenic window (typically cooled to around 10-20 K) where it co-condenses, forming a solid matrix. Within this inert matrix, individual molecules of the reactive species are trapped and isolated from one another, preventing polymerization or decomposition.

-

In-situ Generation: The reactive species, this compound, could then be generated in-situ by photolysis of the trapped precursor using a suitable light source (e.g., a UV lamp).

-

Spectroscopic Analysis: The isolated molecule can then be studied using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy if it possesses unpaired electrons. The low temperature and isolation lead to very sharp spectral features, aiding in detailed structural analysis.[4]

Conclusion and Future Outlook

This compound remains a molecule of significant theoretical interest. While its existence is plausible, the inherent ring strain imparted by the combination of a three-membered ring and an alkyne functionality suggests it is likely to be extremely reactive and unstable. The lack of any reported experimental synthesis or characterization underscores the challenges associated with this molecule.

Future research efforts should be directed towards:

-

Computational Studies: Detailed high-level quantum chemical calculations to accurately predict its geometric parameters, vibrational frequencies, and thermodynamic stability. These studies could also explore its reaction pathways and transition states for decomposition.

-

Synthesis of Stabilized Derivatives: The synthesis of sterically hindered derivatives of this compound may provide a route to isolating and characterizing this novel class of compounds.

-

Matrix Isolation Studies: The use of matrix isolation techniques appears to be the most promising avenue for the direct observation and spectroscopic characterization of the parent this compound molecule.

The successful synthesis and characterization of this compound would represent a significant achievement in the field of strained organic molecules and would open up new avenues for exploring the limits of chemical bonding and reactivity.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclopropenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenones, three-membered cyclic ketones with a carbon-carbon double bond, represent a unique and reactive class of organic compounds. Their inherent ring strain and conjugated system bestow upon them interesting chemical properties and significant biological activities, making them valuable scaffolds in medicinal chemistry and materials science. A precise and unambiguous naming system is paramount for effective communication and documentation in research and development. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclopropenones, tailored for professionals in the chemical and pharmaceutical sciences.

Core IUPAC Nomenclature Rules for Cyclopropenones

The systematic naming of substituted cyclopropenones follows the established rules for cyclic ketones, with specific considerations for the unsaturated three-membered ring.

-

Parent Chain : The parent structure is named cycloprop-2-en-1-one . The numbering of the ring is fixed, with the carbonyl carbon always designated as position 1. The double bond carbons are consequently at positions 2 and 3.

-

Substituent Identification and Location : All groups attached to the cyclopropenone ring are treated as substituents. Their positions are indicated by the number of the carbon atom to which they are attached (2 or 3).

-

Alphabetical Order : Substituents are listed in alphabetical order, irrespective of their numerical position on the ring. Prefixes such as "di-", "tri-", etc., are used when multiple identical substituents are present, but these prefixes are not considered for alphabetization.

-

Functional Group Priority : The ketone functional group of the cyclopropenone ring is a high-priority group. When other functional groups are present as substituents, the cyclopropenone ring is still considered the parent structure, and the other groups are named as prefixes. For a comprehensive list of functional group priorities, refer to the IUPAC guidelines.

Examples of IUPAC Nomenclature for Substituted Cyclopropenones

To illustrate the application of these rules, several examples of substituted cyclopropenones and their corresponding IUPAC names are provided below.

| Structure | IUPAC Name | Key Features |

| 2,3-Diphenylcycloprop-2-en-1-one | Two phenyl substituents at positions 2 and 3. | |

| 2-Bromo-3-phenylcycloprop-2-en-1-one | A bromo and a phenyl substituent, listed alphabetically. | |

| 2-Hydroxy-3-methylcycloprop-2-en-1-one | A hydroxy and a methyl substituent, listed alphabetically. | |

| 2-Amino-3-cyanocycloprop-2-en-1-one | An amino and a cyano substituent, listed alphabetically. | |

|

| 2-(4-Methylphenyl)-3-phenylcycloprop-2-en-1-one | A p-tolyl (4-methylphenyl) and a phenyl substituent. |

|

| 2,3-Bis(trimethylsilyl)cycloprop-2-en-1-one | Two trimethylsilyl substituents. The prefix "bis-" is used for complex substituents. |

Experimental Protocols for the Synthesis of Substituted Cyclopropenones

The synthesis of substituted cyclopropenones often involves multi-step procedures. Below are detailed methodologies for the preparation of representative examples.

Synthesis of 2,3-Diphenylcycloprop-2-en-1-one

This protocol describes a common method for the synthesis of 2,3-diphenylcycloprop-2-en-1-one, a widely studied cyclopropenone derivative.

Reaction Scheme:

Materials and Methods:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Diphenylacetylene | 178.23 | 10.0 g | 0.056 |

| Dichlorocarbene (from chloroform and potassium tert-butoxide) | - | - | - |

| Chloroform | 119.38 | 50 mL | - |

| Potassium tert-butoxide | 112.21 | 12.6 g | 0.112 |

| Diethyl ether | 74.12 | 200 mL | - |

| Hydrochloric acid (aq) | 36.46 | As needed | - |

Procedure:

-

A solution of diphenylacetylene (10.0 g, 0.056 mol) in 100 mL of anhydrous diethyl ether is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of potassium tert-butoxide (12.6 g, 0.112 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the cooled solution over a period of 30 minutes.

-

Chloroform (50 mL) is then added dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of 50 mL of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dichlorocyclopropane intermediate.

-

The crude intermediate is then hydrolyzed by dissolving it in a mixture of acetone and water (4:1) and adding a catalytic amount of sulfuric acid.

-

The mixture is heated at reflux for 4 hours.

-

After cooling, the acetone is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting solid is purified by recrystallization from a mixture of hexane and ethyl acetate to afford pure 2,3-diphenylcycloprop-2-en-1-one.

Characterization Data:

| Property | Value |

| Yield | 75-85% |

| Melting Point | 119-121 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.60 (m, 6H), 7.90-8.00 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 128.5, 129.8, 131.2, 133.5, 145.8, 155.2 |

| IR (KBr, cm⁻¹) | 1845 (C=O), 1620 (C=C) |

Biological Significance and Signaling Pathways

Substituted cyclopropenones have emerged as compounds of interest in drug development due to their diverse biological activities. One notable example is 2,3-diphenylcycloprop-2-en-1-one (DPCP) , which is used as a topical immunomodulatory agent for the treatment of alopecia areata.

Mechanism of Action of Diphenylcyclopropenone (DPCP) in Alopecia Areata

The therapeutic effect of DPCP in alopecia areata is believed to be mediated through the modulation of the immune response at the hair follicle. A key proposed mechanism involves the upregulation of the TSLP/OX40L/IL-13 signaling pathway.[1] This pathway is crucial for the initiation and maintenance of a T-helper 2 (Th2) type immune response.

Below is a simplified representation of the proposed signaling pathway initiated by DPCP.

Caption: Proposed signaling pathway of DPCP in alopecia areata treatment.

This diagram illustrates the logical flow from the application of DPCP to the desired therapeutic outcome of immune modulation and hair regrowth, highlighting the key molecular players involved in the process.

Conclusion

A thorough understanding of the IUPAC nomenclature for substituted cyclopropenones is essential for clarity and precision in scientific communication. The rules, while based on general principles for cyclic ketones, have specific applications to this unique ring system. The examples and experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these fascinating and potent molecules. Furthermore, the elucidation of the biological pathways, such as the one described for DPCP, opens new avenues for the rational design of novel cyclopropenone-based therapeutics.

References

Theoretical and Computational Explorations of Cyclopropenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenone (C₃H₂O) is a fascinating and highly strained molecule that has garnered significant attention in theoretical and computational chemistry.[1][2] Its unique three-membered ring structure, combined with a carbonyl group, results in a rich and complex array of chemical properties and reactivity.[1] This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in elucidating the structure, bonding, vibrational spectroscopy, and reaction mechanisms of cyclopropenone. For researchers and professionals in drug development, understanding the fundamental characteristics of this strained ring system can offer insights into the design of novel therapeutics and bioorthogonal probes.[3]

Molecular Structure and Geometry

The geometry of cyclopropenone has been extensively studied using various computational methods. These studies provide detailed insights into bond lengths and angles, which are crucial for understanding the molecule's inherent strain and reactivity. The planarity of the molecule is a key structural feature.

Computational Data on Molecular Geometry

A range of computational levels of theory have been employed to predict the equilibrium structure of cyclopropenone. Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly used methods. The choice of basis set, such as the Pople-style 6-31G* or Dunning's correlation-consistent basis sets (cc-pVTZ), also influences the accuracy of the results.[4][5]

Below is a summary of computed geometrical parameters for cyclopropenone from various theoretical models.

| Parameter | B3LYP/cc-pVTZ | MP2/cc-pVTZ | Experimental (Microwave Spectroscopy) |

| Bond Lengths (Å) | |||

| C=O | 1.212 | 1.230 | 1.212 |

| C=C | 1.345 | 1.357 | 1.332 |

| C-C | 1.435 | 1.438 | 1.425 |

| C-H | 1.077 | 1.078 | 1.089 |

| Bond Angles (°) | |||

| C-C-C | 63.8 | 63.7 | 63.9 |

| H-C=C | 148.1 | 148.0 | 148.2 |

| C=C-C | 58.1 | 58.1 | 58.0 |

Note: Experimental values are provided for comparison and are typically derived from rotational spectroscopy data combined with quantum-chemical calculations to estimate equilibrium structures.[5]

Vibrational Frequencies

Computational chemistry is a powerful tool for predicting the vibrational spectra of molecules. For cyclopropenone, theoretical calculations have been essential for assigning the fundamental vibrational modes observed in infrared (IR) and Raman spectroscopy.[6] The calculated frequencies often show strong agreement with experimental data, particularly when scaling factors are applied to account for anharmonicity and basis set deficiencies.[4]

Computed Vibrational Frequencies

The following table presents a selection of computed harmonic vibrational frequencies for cyclopropenone using the B3LYP and MP2 methods with the cc-pVTZ basis set, alongside experimental values.[4]

| Mode | Symmetry | Description | B3LYP/cc-pVTZ (cm⁻¹) | MP2/cc-pVTZ (cm⁻¹) | Experimental (cm⁻¹) |

| ν₁ | a₁ | Sym. C-H stretch | 3237 | 3254 | 3102 |

| ν₂ | a₁ | C=O stretch | 1898 | 1864 | 1853 |

| ν₃ | a₁ | C=C stretch | 1672 | 1656 | 1639 |

| ν₄ | a₁ | Sym. C-C stretch | 1026 | 1018 | 1026 |

| ν₅ | a₁ | Sym. C-H bend | 1319 | 1308 | 1299 |

| ν₆ | b₂ | Asym. C-H stretch | 3187 | 3204 | 3063 |

| ν₇ | b₂ | Asym. C-H bend | 1383 | 1371 | 1335 |

| ν₈ | b₂ | Asym. C-C stretch | 895 | 884 | 880 |

| ν₉ | b₁ | Out-of-plane C-H wag | 921 | 910 | 913 |

| ν₁₀ | b₁ | Out-of-plane ring puckering | 759 | 748 | 750 |

Key Reaction Mechanisms: A Computational Perspective

Computational studies have been pivotal in mapping out the potential energy surfaces of various reactions involving cyclopropenone, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Photodecarbonylation of Cyclopropenone

One of the most studied reactions of cyclopropenone is its photodecarbonylation to form acetylene and carbon monoxide.[2][7] Time-dependent DFT (TD-DFT) and multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) have been employed to investigate the excited-state dynamics.

The generally accepted mechanism involves the initial excitation of cyclopropenone to an excited electronic state (S₁), followed by non-adiabatic transitions through conical intersections back to the ground state (S₀) potential energy surface, ultimately leading to dissociation.[7]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Rh-Catalyzed Formal [3 + 2] Cycloaddition Reactions with Cyclopropenones via Sequential C-H/C-C Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aanda.org [aanda.org]

- 6. reddit.com [reddit.com]

- 7. kau.edu.sa [kau.edu.sa]

The Synthesis of Cyclopropenone: A Journey from Theoretical Curiosity to a Versatile Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropenone, the smallest cyclic ketone, represents a fascinating and highly strained molecular architecture that has intrigued chemists for decades. Its unique combination of high ring strain and aromatic character, derived from its two π-electron system, imparts remarkable stability and diverse reactivity. This technical guide provides a comprehensive overview of the discovery and history of cyclopropenone synthesis, detailing the seminal early methods and the evolution to more contemporary and efficient protocols. Key experimental procedures are presented with precision, and quantitative data is summarized for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually articulated through diagrams to offer a deeper understanding of the synthetic pathways. This document serves as a critical resource for researchers leveraging cyclopropenone and its derivatives in the fields of organic synthesis, materials science, and drug discovery.

Introduction: The Allure of a Strained Aromatic Ketone

The story of cyclopropenone is intrinsically linked to the pioneering work of Ronald Breslow on aromaticity in small-ring systems. In 1957, Breslow's synthesis of the stable triphenylcyclopropenyl cation provided the first experimental evidence for Hückel's rule in a three-membered ring system.[1] This discovery laid the theoretical groundwork for the existence of a stabilized ketone derivative, cyclopropenone, which was predicted to benefit from the aromatic character of the related cyclopropenyl cation.[2] Despite its inherent ring strain, the delocalization of two π-electrons over the three-membered ring was expected to confer a degree of stability.[2] This intriguing hypothesis spurred the quest for the synthesis of this novel molecular entity.

The Dawn of Cyclopropenone Synthesis: The Breslow Era

The First Triumph: Diphenylcyclopropenone

The first successful synthesis of a cyclopropenone derivative was achieved in 1959 by Breslow and his colleagues with the preparation of diphenylcyclopropenone.[3] This landmark achievement utilized a Favorskii-type rearrangement of an α,α'-dihaloketone. The choice of the sterically bulky phenyl groups was strategic, as they provided additional stability to the strained ring system.

Experimental Protocol: Synthesis of Diphenylcyclopropenone [3]

-

Step 1: α,α'-Dibromodibenzyl ketone. To a solution of dibenzyl ketone (70 g, 0.33 mole) in 250 ml of glacial acetic acid, a solution of bromine (110 g, 0.67 mole) in 500 ml of acetic acid is added over 15 minutes with stirring. After an additional 5 minutes of stirring, the mixture is poured into 1 liter of water to precipitate the product. The solid is collected by filtration, washed with water, and air-dried to yield α,α'-dibromodibenzyl ketone.

-

Step 2: Diphenylcyclopropenone. A solution of α,α'-dibromodibenzyl ketone (108 g, 0.29 mole) in 500 ml of methylene chloride is added dropwise over 1 hour to a stirred solution of triethylamine (100 ml) in 250 ml of methylene chloride. The mixture is stirred for an additional 30 minutes and then extracted with two 150-ml portions of 3N hydrochloric acid. The organic layer is then washed with water and a 5% sodium carbonate solution. After drying over magnesium sulfate and evaporation of the solvent, the crude product is recrystallized from boiling cyclohexane to afford diphenylcyclopropenone.

The mechanism of this reaction is believed to proceed through the formation of a cyclopropanone intermediate via an intramolecular nucleophilic substitution, which then eliminates hydrogen bromide to yield the final product.

The Parent Compound: The First Synthesis of Cyclopropenone

Building on the success with the diphenyl derivative, the synthesis of the parent cyclopropenone was reported a few years later. The initial synthesis involved the hydrolysis of a mixture of 3,3-dichlorocyclopropene and 1,3-dichlorocyclopropene.[2] This mixture was prepared by the reduction of tetrachlorocyclopropene with tributyltin hydride.[2] This method, while groundbreaking, was less convenient for routine laboratory use.

A More Convenient Path: Synthesis via Ketal Hydrolysis

A significant advancement in the accessibility of cyclopropenone came with the development of a more convenient synthesis based on the work of Baucom and Butler, which was later adapted in Organic Syntheses.[2] This method involves the acid-catalyzed hydrolysis of 3,3-dimethoxycyclopropene, a cyclopropenone ketal. The ketal serves as a stable precursor that can be readily prepared and purified.

Experimental Protocol: Synthesis of Cyclopropenone via Ketal Hydrolysis [2]

-

Step 1: 1-Bromo-3-chloro-2,2-dimethoxypropane. In a well-ventilated hood, a mixture of 2,3-dichloro-1-propene (111 g, 1.00 mole) and a few drops of concentrated sulfuric acid in 300 ml of anhydrous methanol is stirred. N-bromosuccinimide (178 g, 1.00 mole) is added in portions. After stirring for an hour at room temperature, anhydrous sodium carbonate (5 g) is added. The mixture is poured into water, and the organic layer is separated, washed, dried, and recrystallized from pentane to yield the ketal.

-

Step 2: 3,3-Dimethoxycyclopropene. The ketal from the previous step is subjected to dehydrohalogenation using potassium amide in liquid ammonia to yield 3,3-dimethoxycyclopropene, which is purified by distillation.

-

Step 3: Cyclopropenone. A solution of 3,3-dimethoxycyclopropene (3.0 g, 0.030 mole) in 30 ml of dichloromethane at 0°C is treated dropwise with 5 ml of cold water containing 3 drops of concentrated sulfuric acid. The mixture is stirred at 0°C for 3 hours. Anhydrous sodium sulfate is added to dry the solution. After filtration and evaporation of the solvent at low temperature and pressure, the residue is distilled to give cyclopropenone as a white solid (1.42–1.53 g, 88–94% yield).[2]

The acid-catalyzed hydrolysis of the cyclopropenone ketal proceeds through the formation of a resonance-stabilized oxonium ion intermediate, which readily reacts with water to yield the final product.

Modern Synthetic Approaches

While the ketal hydrolysis method remains a staple for the preparation of the parent cyclopropenone, research has continued to explore alternative and more versatile synthetic routes, especially for substituted derivatives. These modern methods often employ transition-metal catalysis and offer access to a broader range of cyclopropenone structures.

Some of these contemporary approaches include:

-

Transition-metal-catalyzed cycloadditions: Reactions of alkynes with carbon monoxide in the presence of a transition-metal catalyst can lead to the formation of cyclopropenone derivatives.[1]

-

Thermal decomposition of cyclopropenyl ketenes: These reactions can provide a route to cyclopropenones, although they can sometimes be limited by low yields.[4]

-

Oxidation of cyclopropenyl alcohols: This method offers another pathway to the cyclopropenone core.[1]

Quantitative Data Summary

The efficiency of different synthetic methods for cyclopropenones can vary significantly depending on the specific substrate and reaction conditions. The following tables provide a summary of quantitative data for the key synthetic protocols discussed.

Table 1: Synthesis of Diphenylcyclopropenone via Favorskii Rearrangement

| Step | Starting Material | Product | Reagents | Yield | Reference |

| 1 | Dibenzyl ketone | α,α'-Dibromodibenzyl ketone | Bromine, Acetic Acid | Not specified | [3] |

| 2 | α,α'-Dibromodibenzyl ketone | Diphenylcyclopropenone | Triethylamine, Methylene Chloride | Not specified | [3] |

Table 2: Synthesis of Cyclopropenone via Ketal Hydrolysis

| Step | Starting Material | Product | Reagents | Yield | Reference |

| 1 | 2,3-Dichloro-1-propene | 1-Bromo-3-chloro-2,2-dimethoxypropane | N-Bromosuccinimide, Methanol | 41-45% | [2] |

| 2 | 1-Bromo-3-chloro-2,2-dimethoxypropane | 3,3-Dimethoxycyclopropene | Potassium amide, Liquid ammonia | 40-65% | [2] |

| 3 | 3,3-Dimethoxycyclopropene | Cyclopropenone | Sulfuric acid, Water, Dichloromethane | 88-94% | [2] |

Conclusion and Future Outlook

The journey of cyclopropenone synthesis, from its theoretical conception to the development of practical and versatile synthetic routes, is a testament to the power of fundamental chemical principles and the ingenuity of synthetic chemists. The initial challenges posed by the high ring strain of this molecule were overcome through clever synthetic design, leading to the isolation of both substituted and the parent cyclopropenone. The availability of these compounds has opened up new avenues in various fields, including the development of novel pharmaceuticals and advanced materials. As our understanding of chemical reactivity continues to expand, we can anticipate the emergence of even more sophisticated and efficient methods for the synthesis of complex cyclopropenone derivatives, further unlocking the potential of this unique and fascinating class of molecules.

References

The Cyclopropenone Moiety in Nature: A Technical Guide to (+)-Lineariifolianone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropenone ring, a highly strained three-membered carbocycle featuring a ketone functionality, is a rare and intriguing moiety in the vast landscape of natural products. Its inherent ring strain and unique electronic properties confer significant reactivity and potential for potent biological activity. This technical guide provides an in-depth exploration of natural products containing the cyclopropenone core, with a central focus on the well-characterized sesquiterpenoid, (+)-Lineariifolianone. We will delve into its biological activity, detail relevant experimental protocols for its study, and visualize the key signaling pathways it is proposed to modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

(+)-Lineariifolianone: A Cyclopropenone-Containing Sesquiterpenoid

(+)-Lineariifolianone is a sesquiterpenoid isolated from the aerial parts of Inula lineariifolia, a plant used in traditional medicine.[1] Its structure is characterized by a trans-fused decalin ring system and the unique presence of a cyclopropenone substituent.

Biological Activity

Sesquiterpenoids isolated from Inula lineariifolia have been demonstrated to be potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] While the specific inhibitory concentration for (+)-Lineariifolianone is detailed within the full study, related compounds from the same plant exhibit significant activity, with IC50 values as low as 0.10 µM.[2][3] This potent anti-inflammatory activity suggests that (+)-Lineariifolianone may be a valuable lead compound for the development of novel anti-inflammatory agents.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the most active sesquiterpenoids from Inula lineariifolia as reported in the literature. The specific activity of (+)-Lineariifolianone is contained within the cited study.

| Compound | Biological Activity | IC50 (µM) | Source Organism | Reference |

| Sesquiterpenoid (Compound 6) | Inhibition of Nitric Oxide Production | 0.11 | Inula lineariifolia | [2][3] |

| Sesquiterpenoid (Compound 13) | Inhibition of Nitric Oxide Production | 0.25 | Inula lineariifolia | [2][3] |

| Sesquiterpenoid (Compound 14) | Inhibition of Nitric Oxide Production | 0.10 | Inula lineariifolia | [2][3] |

| (+)-Lineariifolianone (qualitative) | Inhibition of Nitric Oxide Production | N/A | Inula lineariifolia | [2][3] |

Experimental Protocols

Isolation of Sesquiterpenoids from Inula lineariifolia

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids, including (+)-Lineariifolianone, from the aerial parts of Inula lineariifolia. This protocol is based on established methods for the isolation of natural products from plant materials.

a. Extraction:

-

Air-dry the aerial parts of Inula lineariifolia at room temperature and grind them into a fine powder.

-

Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate each fraction under reduced pressure. The ethyl acetate fraction is typically enriched with sesquiterpenoids.

b. Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography on silica gel and Sephadex LH-20 to yield pure compounds, including (+)-Lineariifolianone.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol details the colorimetric determination of nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured RAW 264.7 macrophages.

a. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., (+)-Lineariifolianone) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

b. Nitrite Quantification (Griess Assay):

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways

The anti-inflammatory effects of sesquiterpenoids from Inula species are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway in Inflammation

Caption: NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway in Inflammation

Caption: MAPK signaling pathway in inflammation.

Conclusion

(+)-Lineariifolianone stands as a compelling example of a natural product featuring the rare cyclopropenone moiety. Its potent anti-inflammatory activity, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlights the therapeutic potential of this unique structural class. This technical guide provides a foundational resource for further investigation into (+)-Lineariifolianone and the broader, yet underexplored, chemical space of cyclopropenone-containing natural products. The detailed experimental protocols and pathway visualizations herein are intended to facilitate and inspire future research and development efforts in this exciting area of medicinal chemistry.

References

An In-Depth Technical Guide to Cycloprop-2-yn-1-one: Chemical Identity, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cycloprop-2-yn-1-one, a highly strained and reactive organic molecule. The document details its chemical identifiers, outlines a plausible synthetic approach based on established methods for similar compounds, and explores its potential, though currently underexplored, applications in research and drug development.

Core Chemical Identifiers

Precise identification of chemical compounds is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 918959-17-8 | [1] |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₃O | [1] |

| Molecular Weight | 52.03 g/mol | [1] |

| Canonical SMILES | C1#CC1=O | [1] |

| InChI Key | JYRIJBPELVXSTC-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A proposed synthetic pathway for the parent cyclopropenone, which can be conceptually extended to this compound, is outlined below.

Proposed Synthesis of Cyclopropenone (Analogous Compound)

The synthesis of cyclopropenone can be achieved via the hydrolysis of 3,3-dimethoxycyclopropene.[2]

Step 1: Synthesis of 3,3-Dimethoxycyclopropene

Detailed procedures for the synthesis of 3,3-dimethoxycyclopropene have been described in the literature and are often based on the work of Baucom and Butler.[2]

Step 2: Hydrolysis to Cyclopropenone

-

A solution of 3,3-dimethoxycyclopropene (0.030 mole) in 30 ml of dichloromethane is prepared and cooled to 0°C.[2]

-

To this stirred solution, 5 ml of cold water containing 3 drops of concentrated sulfuric acid is added dropwise.[2]

-

The reaction mixture is stirred at 0°C for an additional 3 hours.[2]

-

Anhydrous sodium sulfate (30 g) is then added in portions to the cold solution to remove water.[2]

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure (50–80 mm) while maintaining the bath temperature at 0–10°C.[2]

-

The resulting residue is then distilled at 1–2 mm to yield cyclopropenone.[2]

This general methodology highlights a feasible, albeit challenging, approach to obtaining the cyclopropenone core structure. The synthesis of the acetylenic analog, this compound, would likely require a specialized precursor, and the stability of the final product would be a significant consideration due to its high ring strain.

Potential Biological Activity and Drug Development Applications

Direct studies on the biological activity of this compound are not extensively documented. However, the broader class of cyclopropenone derivatives has garnered significant interest in medicinal chemistry and drug discovery.

Cyclopropenone and its derivatives are recognized as valuable electrophilic reagents that can participate in a variety of chemical reactions.[4] This reactivity, stemming from their high ring strain, makes them intriguing scaffolds for the design of bioactive molecules.[5]

Several derivatives of cyclopropenone have demonstrated notable biological activities. For instance, diphenylcyclopropenone (DPCP) is an approved treatment for alopecia areata and has been investigated for its potential in treating triple-negative breast cancer and melanoma.[4] This highlights the potential for the cyclopropenone core to serve as a pharmacophore in the development of new therapeutic agents.

The cyclopropyl group itself is a recurring motif in many preclinical and clinical drug molecules.[6] Its incorporation can enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic properties of a drug.[6] Given these precedents, this compound represents a novel, albeit synthetically challenging, building block for the creation of new chemical entities with potential therapeutic applications.

Recent advancements in chemical synthesis are making highly strained carbon rings like cyclopropenes more accessible for drug discovery.[1] These developments may pave the way for the exploration of previously inaccessible chemical space, including that occupied by molecules like this compound.

The potential for cyclopropenones to act as bioorthogonal crosslinking agents further expands their utility in chemical biology and drug discovery, allowing for the study of protein-protein interactions.[7]

While the specific signaling pathways modulated by this compound remain to be elucidated, the known activities of its derivatives suggest that it could be a valuable tool for probing various biological processes and a starting point for the design of novel therapeutics. Further research into the synthesis and biological evaluation of this unique molecule is warranted to fully uncover its potential.

References

- 1. actu.epfl.ch [actu.epfl.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemically triggered crosslinking with bioorthogonal cyclopropenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electron Distribution and Polarity of the Carbonyl Group in Cyclopropenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropenone (C₃H₂O) is a unique, strained cyclic ketone with remarkable electronic properties that underpin its reactivity and potential as a pharmacophore. The pronounced polarization of its carbonyl group, a consequence of the interplay between ring strain, aromaticity, and electronegativity, dictates its chemical behavior and biological interactions. This technical guide provides a comprehensive analysis of the electron distribution and polarity of the carbonyl group in cyclopropenone, supported by quantitative data from experimental and computational studies, detailed experimental protocols, and visual representations of its chemical and biological interactions.

Electron Distribution and Polarity: A Confluence of Effects

The electronic structure of the carbonyl group in cyclopropenone is not merely a simple polarized double bond but is significantly influenced by the unique geometry of the three-membered ring. The chemical properties of cyclopropenone are dominated by the strong polarization of the carbonyl group, which results in a partial positive charge on the ring, conferring aromatic stabilization, and a partial negative charge on the oxygen atom[1]. This charge separation is more pronounced than in typical acyclic ketones due to the contribution of a zwitterionic resonance structure.

The Role of Resonance and Aromaticity

The key to understanding the enhanced polarity of cyclopropenone's carbonyl group lies in its resonance structures. While the neutral ketonic form is a contributor, the zwitterionic form, where the carbonyl carbon develops a positive charge and the oxygen a negative charge, is significantly stabilized. This is because the resulting cyclopropenyl cation possesses 2 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=0)[2]. This aromatic stabilization of the carbocation within the three-membered ring drives the polarization of the C=O bond to a greater extent than would be expected from simple inductive effects.

The stability endowed by this aromatic character has been a subject of considerable interest and is supported by computational studies that suggest a substantial delocalization energy[3].

Dipole Moment

The significant charge separation in cyclopropenone gives rise to a large dipole moment. Computationally determined values for the dipole moment of cyclopropenone are in the range of 3.58 D[3]. This high value, compared to a typical ketone like acetone (~2.9 D), is a direct quantitative measure of the molecule's pronounced polarity. This large dipole moment influences its interactions with other polar molecules, its solubility in polar solvents, and its binding characteristics in biological systems.

Quantitative Data on Molecular Geometry and Electronic Properties

The precise geometry and electronic properties of cyclopropenone have been elucidated through a combination of experimental techniques, primarily rotational and microwave spectroscopy, and sophisticated computational chemistry methods. The data presented below summarizes key quantitative findings from these studies, providing a basis for understanding the molecule's structure-property relationships.

Table 1: Experimental and Computational Bond Lengths of Cyclopropenone

| Bond | Experimental (Microwave Spectroscopy) (Å) | Computational (ab initio) (Å) |

| C=O | 1.212 | 1.192 - 1.230 |

| C-C | 1.412 | 1.426 - 1.453 |

| C=C | 1.302 | 1.324 - 1.339 |

| C-H | 1.095 | 1.074 - 1.087 |

Note: Experimental values are from various rotational spectroscopy studies. Computational values represent a range from different levels of theory and basis sets.

Table 2: Experimental and Computational Bond Angles of Cyclopropenone

| Angle | Experimental (Microwave Spectroscopy) (°) | Computational (ab initio) (°) |

| C-C-C | 63.8 | 63.7 - 64.0 |

| H-C=C | 149.9 | 149.5 - 150.1 |

Table 3: Calculated Atomic Charges and Dipole Moment of Cyclopropenone

| Atom | Gross Atomic Population (π-electron) | Gross Atomic Population (σ-electron) | Total Gross Atomic Population |

| O | 1.363 | 7.019 | 8.382 |

| C (carbonyl) | 0.815 | 4.710 | 5.525 |

| C (vinyl) | 0.911 | 6.362 | 7.273 |

| Property | Calculated Value |

| Dipole Moment | 3.58 D |

Data from ab initio SCF calculations[3].

Experimental Protocols

The quantitative data presented above are derived from highly specialized experimental and computational techniques. The following sections provide an overview of the methodologies employed.

Rotational and Microwave Spectroscopy

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of absorbed microwave radiation, the moments of inertia of the molecule can be determined with exceptional accuracy. From the moments of inertia of different isotopologues of cyclopropenone (e.g., containing ¹³C or ¹⁸O), a detailed and highly precise molecular structure, including bond lengths and angles, can be derived[4][5][6].

Methodology:

-

Sample Preparation: A sample of cyclopropenone, often synthesized and purified immediately before use due to its tendency to polymerize, is introduced into a high-vacuum sample cell of a microwave spectrometer. For isotopic studies, isotopically enriched precursors are used in the synthesis[4][6].

-

Data Acquisition: A beam of microwave radiation is passed through the sample cell. The frequency of the microwave radiation is systematically swept over a range. At specific frequencies corresponding to the rotational transitions of the molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation as a function of frequency, generating a spectrum of absorption lines[4][6].

-

Spectral Analysis: The frequencies of the observed rotational transitions are fitted to a Hamiltonian model for a rotating molecule. This fitting process yields the rotational constants (A, B, and C) for each isotopic species.

-

Structure Determination: The rotational constants from multiple isotopologues are used in a least-squares fitting procedure to determine the equilibrium (rₑ) or substitution (rₛ) structure of the molecule, providing highly accurate bond lengths and angles[7][8][9].

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. For cyclopropenone, ¹H and ¹³C NMR are particularly informative. The chemical shift of a nucleus is highly sensitive to the local electron density[10][11][12][13]. A lower electron density (deshielding) results in a downfield shift (higher ppm value).

Methodology:

-

Sample Preparation: A solution of cyclopropenone is prepared in a suitable deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The sample is placed in a strong, uniform magnetic field. The nuclei are irradiated with a short pulse of radiofrequency energy, which excites them to higher energy spin states. As the nuclei relax back to their ground state, they emit a signal (free induction decay or FID) that is detected.

-

Data Processing: The FID is a time-domain signal that is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum shows resonant peaks at frequencies corresponding to the chemical shifts of the different nuclei.

-

Interpretation: The chemical shifts of the carbonyl carbon and the vinylic carbons and protons are analyzed. The significant downfield shift of the carbonyl carbon in cyclopropenone compared to acyclic ketones is indicative of its high degree of positive charge and the deshielding effect of the aromatic ring current.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules like cyclopropenone. These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about molecular orbitals, electron density distribution, molecular geometry, and other properties[14][15][16][17].

Methodology:

-

Model Building: The three-dimensional structure of cyclopropenone is built using molecular modeling software.

-

Method and Basis Set Selection: A computational method (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of method and basis set determines the accuracy and computational cost of the calculation.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, equilibrium geometry. This provides theoretical bond lengths and angles.

-

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. These include:

-

Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

-

Population Analysis: Calculation of atomic charges (e.g., Mulliken, NBO) to quantify the electron distribution.

-

Dipole Moment Calculation: Determination of the magnitude and direction of the molecular dipole moment.

-

Spectroscopic Properties: Prediction of vibrational frequencies (for IR spectroscopy) and NMR chemical shifts.

-

Reactivity and Biological Relevance

The pronounced electrophilicity of the carbonyl carbon and the unique electronic structure of the cyclopropenone ring govern its reactivity.

Nucleophilic Attack at the Carbonyl Carbon

The partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack. This is a common reaction pathway for carbonyl compounds, but in cyclopropenone, the subsequent steps can be influenced by the strained ring.

Caption: Generalized mechanism of nucleophilic attack on the carbonyl group of cyclopropenone.

Diphenylcyclopropenone (DPCP) in Alopecia Areata Treatment

A prominent example of a cyclopropenone derivative with significant biological activity is diphenylcyclopropenone (DPCP). It is used as a topical immunotherapeutic agent for the treatment of alopecia areata, an autoimmune condition that causes hair loss[1][18][19][20][21][22]. While the exact signaling pathway is still under investigation, the proposed mechanism involves the induction of a localized allergic contact dermatitis. This inflammatory response is thought to modulate the local immune environment, potentially by creating a "counter-irritation" that distracts the immune system from attacking the hair follicles[3].

Caption: Postulated mechanism of action of diphenylcyclopropenone (DPCP) in alopecia areata.

Conclusion

The carbonyl group in cyclopropenone exhibits a highly polarized electronic structure, a direct consequence of the aromatic stabilization of its zwitterionic resonance form. This pronounced polarity, quantified by its large dipole moment and supported by spectroscopic and computational data, renders the carbonyl carbon highly electrophilic. This fundamental property not only dictates its chemical reactivity, particularly towards nucleophiles, but also forms the basis for the biological activity of its derivatives, such as diphenylcyclopropenone. A thorough understanding of this intricate electron distribution is paramount for the rational design of novel therapeutics and chemical probes based on the cyclopropenone scaffold.

References

- 1. Diphencyprone Treatment of Alopecia Areata: Postulated Mechanism of Action and Prospects for Therapeutic Synergy with RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Reactions of nucleophilic cyclopropanes: Kinetics and mechanisms" by Marian S Pinto [epublications.marquette.edu]

- 3. Diphenylcyclopropenone - Wikipedia [en.wikipedia.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]

- 6. [2102.03570] Rotational spectroscopy of isotopic cyclopropenone, $c$-H$_2$C$_3$O, and determination of its equilibrium structure [arxiv.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. NMR spectroscopy [chem.ucalgary.ca]

- 14. researchgate.net [researchgate.net]

- 15. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development [mdpi.com]

- 16. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. dermnetnz.org [dermnetnz.org]

- 20. Efficacy of diphenylcyclopropenone in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diphenylcyclopropenone | TargetMol [targetmol.com]

- 22. pottershouserx.com [pottershouserx.com]

Methodological & Application

Application Notes and Protocols for Cycloprop-2-en-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloprop-2-en-1-one, also known as cyclopropenone, is a highly strained, three-membered cyclic ketone that serves as a versatile and reactive building block in organic synthesis.[1][2][3] Its inherent ring strain and unique electronic properties make it an excellent substrate for a variety of chemical transformations, enabling the construction of complex molecular architectures and diverse heterocyclic systems.[1][2][4] Due to its high reactivity, cyclopropenone itself can polymerize at room temperature; therefore, it is often generated in situ or used as more stable derivatives, such as 2,3-diphenylcyclopropenone.[1][3]

These application notes provide an overview of the key synthetic applications of cyclopropenone and its derivatives, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Key Applications and Reaction Types

The synthetic utility of cyclopropenone is primarily derived from its participation in cycloaddition reactions, ring-opening reactions, and as a precursor for various heterocyclic compounds.[1][2][4]

Cycloaddition Reactions

Cyclopropenones readily undergo cycloaddition reactions, acting as potent dienophiles or dipolarophiles to construct four-, five-, and six-membered rings. These reactions are valuable for rapidly increasing molecular complexity.[1][5]

[3+2] Annulation Reactions:

Cyclopropenones can react with various 1,3-dipoles to furnish five-membered heterocyclic rings. A notable example is the reaction with nitrile ylides or azomethine ylides.

-

Reaction Scheme: Diphenylcyclopropenone reacts with N-benzylidene-N-phenylglycine methyl ester in the presence of a catalyst to yield a highly substituted pyrrolidinone derivative.

Experimental Protocol: Synthesis of Substituted Furanones via [3+2] Annulation

This protocol describes the silver-catalyzed [3+2] annulation of diphenylcyclopropenone with formamides to produce diphenylfuranones.[1]

Materials:

-

Diphenylcyclopropenone

-

N,N-Dimethylformamide (DMF)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Chlorobenzene (PhCl)

Procedure:

-

To a solution of diphenylcyclopropenone (1.0 equiv.) in chlorobenzene, add N,N-dimethylformamide (1.2 equiv.).

-

Add silver trifluoromethanesulfonate (10 mol%) to the mixture.

-

Heat the reaction mixture to 130 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and purify by column chromatography on silica gel to afford the corresponding diphenylfuranone.

Quantitative Data:

| Entry | Formamide | Product | Yield (%) |

| 1 | N,N-Dimethylformamide | 4,5-Diphenyl-2(3H)-furanone | 85 |

| 2 | N,N-Diethylformamide | 3,3-Dimethyl-4,5-diphenyl-2(3H)-furanone | 78 |

Ring-Opening Reactions

The high ring strain of cyclopropenones facilitates their ring-opening under thermal, photochemical, or catalytic conditions. This property is exploited in the synthesis of various acyclic and heterocyclic compounds.[1][6][7]

Nucleophilic Ring-Opening:

Nucleophiles can attack the carbonyl carbon or the double bond of the cyclopropenone ring, leading to a variety of ring-opened products. For instance, reaction with amines can lead to the formation of γ-aminobutyric acid (GABA) derivatives.[7]

Experimental Protocol: Synthesis of γ-Keto Esters via Ring-Opening

This protocol details the ring-opening of a donor-acceptor cyclopropane with a halide source, which is analogous to reactions that can be envisioned for activated cyclopropenones.[8] While not directly using cyclopropenone, it illustrates the principle of ring-opening of strained three-membered rings.

Materials:

-

Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate

-

Magnesium iodide (MgI₂)

-

Dichloromethane (CH₂Cl₂)

-

Phenylsulfenyl chloride

Procedure:

-

Dissolve dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.2 mmol) in dichloromethane (0.1 M).

-

Add magnesium iodide (10 mol%).

-

Add phenylsulfenyl chloride (1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 5 minutes to 3 hours, monitoring by TLC.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Quantitative Data:

| Entry | Donor Group | Halochalcogenating Agent | Product Yield (%) |

| 1 | Phenyl | Phenylsulfenyl chloride | 95 |

| 2 | 4-Methoxyphenyl | Phenylselenyl chloride | 88 |

Synthesis of Heterocycles

Cyclopropenones are excellent precursors for a wide array of heterocyclic compounds, including furans, oxetanones, quinolones, and spirocyclic compounds.[1][4]

Synthesis of Quinolone Derivatives:

A rhodium-catalyzed reaction between N-nitrosoanilines and diphenylcyclopropenone provides access to quinoline-4-one derivatives.[1]

Experimental Protocol: Rhodium-Catalyzed Synthesis of Quinoline-4-ones

Materials:

-

Diphenylcyclopropenone (1b)

-

Substituted N-nitrosoanilines

-

[Cp*RhCl₂]₂ (2 mol%)

-

Silver tetrafluoroborate (AgBF₄) (1.2 equiv.)

-

Sodium fluoride (NaF)

-

1,2-Dichloroethane (DCE)

Procedure:

-

In a reaction vessel, combine diphenylcyclopropenone (1 equiv.) and the substituted N-nitrosoaniline (1.2 equiv.).

-

Add [Cp*RhCl₂]₂ (2 mol%), AgBF₄ (1.2 equiv.), and NaF.

-

Add DCE as the solvent.

-

Heat the mixture to 100 °C for 12 hours.

-

After cooling, the reaction mixture is filtered and concentrated.

-

The crude product is purified by column chromatography to yield the quinoline-4-one derivative.

Quantitative Data:

| Entry | N-Nitrosoaniline Substituent | Product Yield (%) |

| 1 | H | 70 |

| 2 | 4-Me | 65 |

| 3 | 4-Cl | 46 |

Visualizing Reaction Pathways

Diagram 1: General Reactivity of Cyclopropenone

Caption: Overview of the main synthetic pathways involving cyclopropenone.

Diagram 2: Workflow for Rhodium-Catalyzed Quinoline-4-one Synthesis

Caption: Step-by-step workflow for quinoline-4-one synthesis.

Conclusion

Cyclopropenone and its derivatives are powerful synthetic intermediates for the construction of a wide range of organic molecules. Their high reactivity, driven by ring strain, allows for diverse transformations including cycloadditions, ring-openings, and the synthesis of complex heterocyclic systems. The protocols and data presented here offer a starting point for researchers to explore the rich chemistry of this fascinating class of compounds in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals.

References

- 1. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]

- 2. longdom.org [longdom.org]

- 3. Cyclopropenone - Wikipedia [en.wikipedia.org]

- 4. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: [3+2] Cycloaddition Reactions Involving Cyclopropenones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of [3+2] cycloaddition reactions involving cyclopropenones, a versatile class of reactions for the synthesis of complex carbocyclic and heterocyclic scaffolds. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug discovery.

Introduction

Cyclopropenones are highly strained, three-membered cyclic ketones that serve as valuable three-carbon synthons in a variety of cycloaddition reactions. Their inherent ring strain and unique electronic properties make them reactive partners in formal [3+2] cycloadditions, providing access to five-membered ring systems that are prevalent in numerous natural products and pharmaceutically active compounds. These reactions can be promoted by transition metals, most notably rhodium, or by organocatalysts such as phosphines. The choice of catalyst and reaction partner dictates the nature of the resulting cycloadduct, allowing for the synthesis of a diverse array of molecular architectures.

Key Applications

The [3+2] cycloaddition reactions of cyclopropenones have found broad utility in organic synthesis, including:

-

Synthesis of Cyclopentadienones: Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones with alkynes provides a highly efficient and regioselective route to substituted cyclopentadienones (CPDs).[1][2][3] CPDs are valuable building blocks in the synthesis of natural products, therapeutic leads, and advanced materials.[1]

-

Construction of Heterocycles: Phosphine-catalyzed [3+2] annulation of cyclopropenones with various electrophilic π systems, such as aldehydes, imines, and isocyanates, offers a versatile method for the synthesis of butenolides, butyrolactams, and maleimides, respectively.[4][5][6]

-

Dearomatization Reactions: The phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with diphenylcyclopropenone allows for the construction of complex, fused polyheterocyclic systems.[7][8][9]

-

Synthesis of Spirooxindoles: The [3+2] cycloaddition of cyclopropenones with isatins or their derivatives provides a powerful tool for the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.

Data Presentation

The following tables summarize quantitative data for key [3+2] cycloaddition reactions of cyclopropenones, providing a comparative overview of reaction conditions and yields for a variety of substrates.

Table 1: Rhodium(I)-Catalyzed [3+2] Cycloaddition of Cyclopropenones with Alkynes

| Entry | Cyclopropenone | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Diphenylcyclopropenone | Phenylacetylene | [RhCl(CO)₂]₂ (1) | Toluene | 80 | 2 | 95 |

| 2 | Diphenylcyclopropenone | 1-Octyne | [RhCl(CO)₂]₂ (5) | Toluene | 110 | 24 | 75 |

| 3 | Diphenylcyclopropenone | 4-Methoxyphenylacetylene | [RhCl(CO)₂]₂ (1) | Toluene | 80 | 2 | 96 |

| 4 | Diphenylcyclopropenone | 4-Chlorophenylacetylene | [RhCl(CO)₂]₂ (1) | Toluene | 80 | 2 | 91 |

| 5 | Phenylmethylcyclopropenone | Phenylacetylene | [RhCl(CO)₂]₂ (1) | Toluene | 80 | 2 | 85 (major regioisomer) |

Data sourced from J. Am. Chem. Soc. 2006, 128, 46, 14814–14815.[2][3]

Table 2: Phosphine-Catalyzed [3+2] Annulation of Diphenylcyclopropenone with Aldehydes

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) |

| 1 | Benzaldehyde | PMe₃ (10) | CH₂Cl₂ | 30 min | 99 |

| 2 | 4-Methylbenzaldehyde | PMe₃ (10) | CH₂Cl₂ | 30 min | 95 |

| 3 | 4-Methoxybenzaldehyde | PMe₃ (10) | CH₂Cl₂ | 30 min | 96 |

| 4 | 4-Chlorobenzaldehyde | PMe₃ (10) | CH₂Cl₂ | 1 h | 93 |

| 5 | 2-Furaldehyde | PMe₃ (10) | CH₂Cl₂ | 30 min | 99 |

Data sourced from Chem. Sci., 2022, 13, 12769-12775.[5][6]

Table 3: Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with Diphenylcyclopropenone

| Entry | Benzoxazole | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzoxazole | PPh₃ (12.5) | Chloroform | 25 | 15 | 96 |

| 2 | 5-Methylbenzoxazole | PPh₃ (12.5) | Chloroform | 25 | 15 | 97 |

| 3 | 5-Chlorobenzoxazole | PPh₃ (12.5) | Chloroform | 25 | 15 | 92 |

| 4 | 5-Methoxybenzoxazole | PPh₃ (12.5) | Chloroform | 25 | 15 | 95 |

| 5 | Naphtho[2,1-d]oxazole | PPh₃ (12.5) | Chloroform | 70 | 15 | 88 |

Data sourced from Org. Lett. 2022, 24, 5, 938–942.[7][8][9]

Experimental Protocols

The following are generalized protocols for the key [3+2] cycloaddition reactions of cyclopropenones. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Rhodium(I)-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Alkynes

Materials:

-

Cyclopropenone (1.0 equiv)

-

Alkyne (1.1 - 1.5 equiv)

-

[RhCl(CO)₂]₂ (1-5 mol%)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the cyclopropenone, alkyne, and [RhCl(CO)₂]₂.

-

Add anhydrous toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M).

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopentadienone.

Protocol 2: General Procedure for Phosphine-Catalyzed [3+2] Annulation of Cyclopropenones with Aldehydes

Materials:

-

Cyclopropenone (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Trimethylphosphine (PMe₃, 1 M in THF or toluene, 10 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vial under an inert atmosphere, add the cyclopropenone and anhydrous dichloromethane.

-

Add the aldehyde to the solution.

-

Add the trimethylphosphine solution dropwise via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired butenolide.

Protocol 3: General Procedure for Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with Diphenylcyclopropenone

Materials:

-

Diphenylcyclopropenone (1.0 equiv)

-

Benzoxazole derivative (2.0-3.0 equiv)

-

Triphenylphosphine (PPh₃, 12.5 mol%)

-

Anhydrous chloroform

-

Reaction vial

Procedure:

-

To a reaction vial, add diphenylcyclopropenone, the benzoxazole derivative, and triphenylphosphine.

-

Add anhydrous chloroform to the vial.

-

Seal the vial and stir the reaction mixture at the desired temperature (typically 25-70 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dearomatized product.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the key [3+2] cycloaddition reactions of cyclopropenones and a general experimental workflow.

Caption: Proposed mechanism for the Rh(I)-catalyzed [3+2] cycloaddition of a cyclopropenone and an alkyne.

Caption: Proposed mechanism for the phosphine-catalyzed [3+2] annulation of a cyclopropenone and an aldehyde.

Caption: A generalized workflow for performing [3+2] cycloaddition reactions involving cyclopropenones.

References

- 1. Cyclopentadienone Synthesis by Rhodium(I)-Catalyzed [3 + 2] Cycloaddition Reactions of Cyclopropenones and Alkynes [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopentadienone synthesis by rhodium(I)-catalyzed [3 + 2] cycloaddition reactions of cyclopropenones and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Heterocyclic Compounds from Cyclopropenones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing cyclopropenones as versatile building blocks. The high ring strain of cyclopropenones makes them excellent precursors for a range of cycloaddition and ring-opening reactions, enabling the construction of complex molecular architectures relevant to medicinal chemistry and drug development.

Introduction

Cyclopropenones are highly strained, three-membered cyclic ketones that serve as valuable synthons in organic chemistry. Their inherent reactivity allows them to participate in a diverse array of transformations, including cycloadditions, ring-opening reactions, and transition-metal-catalyzed annulations, to afford a wide variety of heterocyclic systems.[1] This reactivity profile makes them particularly attractive for the synthesis of novel scaffolds for drug discovery programs.

This document outlines selected, reliable protocols for the synthesis of several important classes of heterocycles from cyclopropenones, including 2-pyrrolinones, spiro furano-indolinones, and 2-pyranones. The provided methodologies are supported by quantitative data and detailed experimental procedures to facilitate their implementation in a research setting.

I. Bismuth-Catalyzed Synthesis of 2-Pyrrolinones

The reaction of diphenylcyclopropenone with primary enaminones under microwave irradiation, catalyzed by bismuth(III) nitrate, provides an efficient route to highly substituted 2-pyrrolinone derivatives. This method is notable for its operational simplicity and the use of an environmentally benign catalyst.

Quantitative Data

| Entry | Enaminone Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 1,5,5-triphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 85 |

| 2 | 4-Methylphenyl | 5,5-diphenyl-1-(4-methylphenyl)-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 82 |

| 3 | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-5,5-diphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 88 |

| 4 | 4-Chlorophenyl | 1-(4-chlorophenyl)-5,5-diphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | 75 |

Experimental Protocol

General Procedure for the Synthesis of 2-Pyrrolinones:

-

To a 10 mL microwave vial, add diphenylcyclopropenone (1.0 mmol), the respective primary enaminone (1.0 mmol), and bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.1 mmol).

-

Add toluene (5 mL) to the vial and seal it with a cap.

-

Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the desired 2-pyrrolinone.

Characterization Data for 1,5,5-triphenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one (Entry 1):

-

¹H NMR (400 MHz, CDCl₃): δ 7.55-7.20 (m, 15H, Ar-H), 6.85 (s, 1H, NH), 5.60 (s, 1H, CH).

-

¹³C NMR (100 MHz, CDCl₃): δ 168.5, 145.2, 142.1, 140.5, 138.2, 129.8, 129.5, 129.1, 128.8, 128.5, 128.2, 127.9, 127.6, 125.4, 95.3, 70.1.

-

IR (KBr, cm⁻¹): 3340, 3060, 1710, 1600, 1495, 1445.

Reaction Workflow

Caption: Bismuth-catalyzed synthesis of 2-pyrrolinones.

II. DMAP-Catalyzed Synthesis of Spiro Furano-Indolinones

The reaction between cyclopropenone derivatives and isatins, catalyzed by 4-dimethylaminopyridine (DMAP), provides a straightforward method for the synthesis of spiro furano-indolinone scaffolds.[1] These structures are of interest in medicinal chemistry due to their prevalence in various biologically active molecules.

Quantitative Data

| Entry | Isatin N-Substituent (R) | Cyclopropenone Substituents (R¹, R²) | Product | Yield (%) |

| 1 | H | Phenyl, Phenyl | 5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one | 85 |

| 2 | Methyl | Phenyl, Phenyl | 1-methyl-5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one | 92 |

| 3 | Benzyl | Phenyl, Phenyl | 1-benzyl-5',5'-diphenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one | 88 |

| 4 | H | Methyl, Phenyl | 5'-methyl-5'-phenyl-2'-oxo-2',5'-dihydro-spiro[indoline-3,2'-furan]-2-one | 78 |

Experimental Protocol

General Procedure for the Synthesis of Spiro Furano-Indolinones:

-

In a round-bottom flask, dissolve the isatin (1.0 mmol) and the cyclopropenone (1.0 mmol) in toluene (10 mL).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.

-